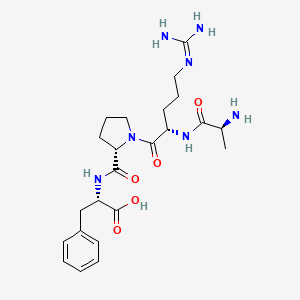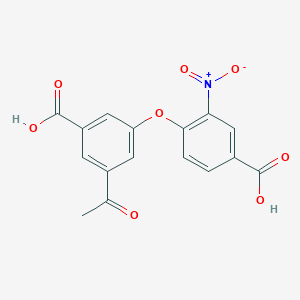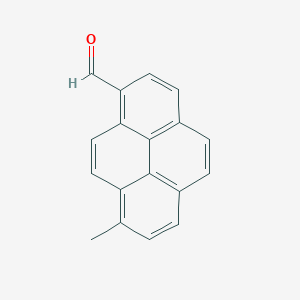
8-Methylpyrene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpyrene-1-carbaldehyde is an organic compound with the molecular formula C₁₈H₁₂O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 8th position and an aldehyde group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methylpyrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 8-methylpyrene using Vilsmeier-Haack reaction conditions. This reaction typically employs N-methylformanilide and phosphorus oxychloride as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylpyrene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: 8-Methylpyrene-1-carboxylic acid.
Reduction: 8-Methylpyrene-1-methanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
8-Methylpyrene-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-methylpyrene-1-carbaldehyde largely depends on its chemical structure and the functional groups present. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications. The pyrene core allows for strong π-π interactions, making it useful in the development of materials with enhanced electronic properties .
Comparaison Avec Des Composés Similaires
1-Pyrenecarboxaldehyde: Similar structure but lacks the methyl group at the 8th position.
8-Methylpyrene: Lacks the aldehyde group at the 1st position.
Pyrene-1-carboxylic acid: An oxidized form of 1-pyrenecarboxaldehyde.
Uniqueness: 8-Methylpyrene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research .
Propriétés
Numéro CAS |
493040-18-9 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
8-methylpyrene-1-carbaldehyde |
InChI |
InChI=1S/C18H12O/c1-11-2-3-12-4-5-13-6-7-14(10-19)16-9-8-15(11)17(12)18(13)16/h2-10H,1H3 |
Clé InChI |
QHOUITFBIHDLKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


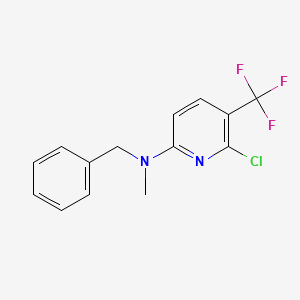
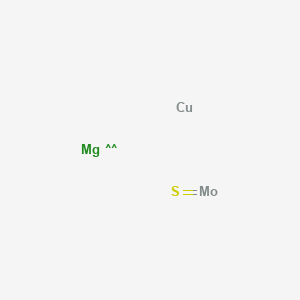
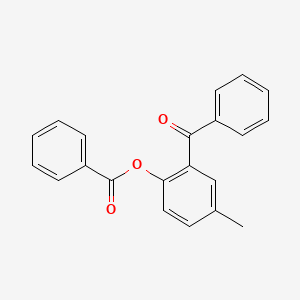
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
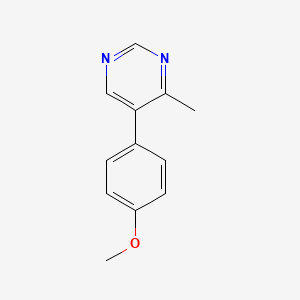
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
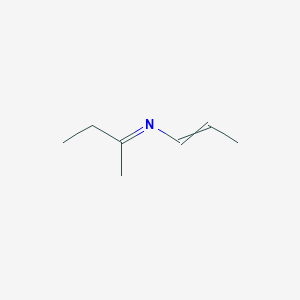
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
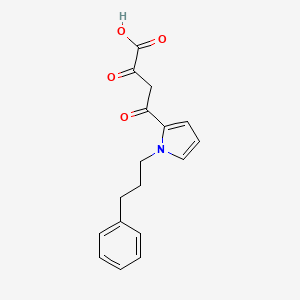
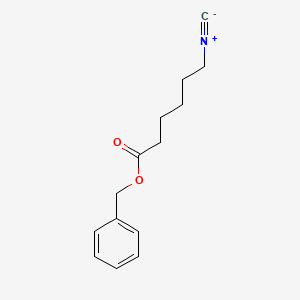
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
